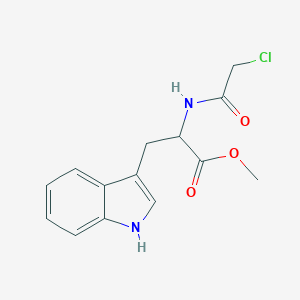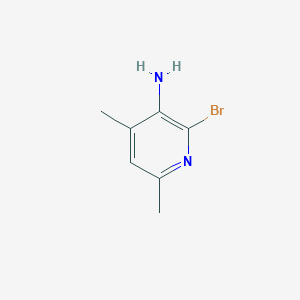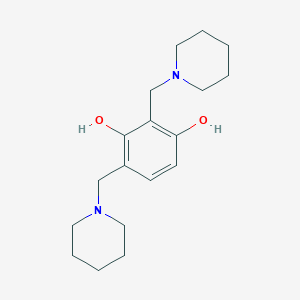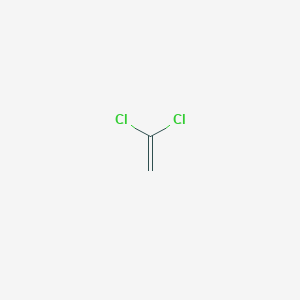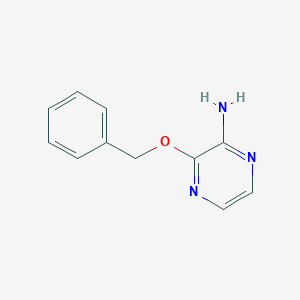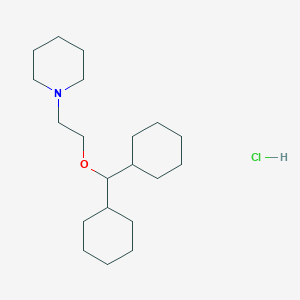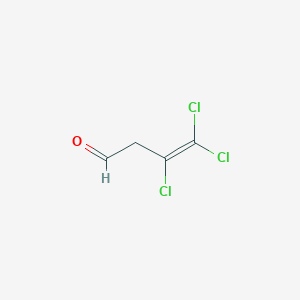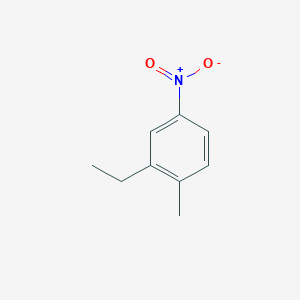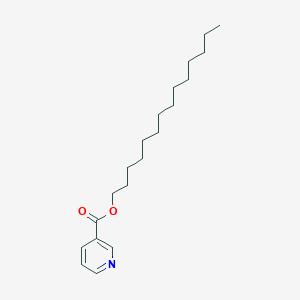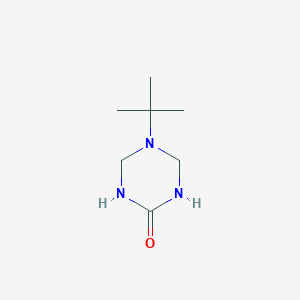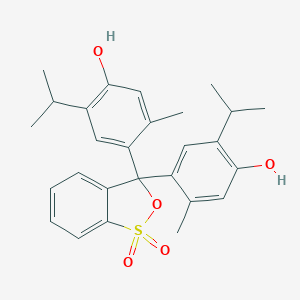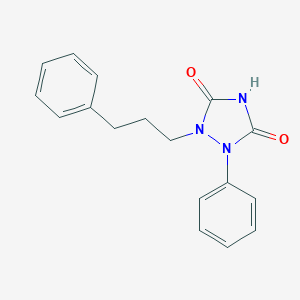
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-, also known as BCN, is a chemical compound that has been extensively studied in scientific research due to its unique properties. BCN is a heterocyclic compound that contains a nitrogen atom in its ring structure. It is a versatile compound that has been used in a variety of scientific applications, including as a labeling reagent, a cross-linking agent, and a reactive intermediate in organic synthesis.
作用机制
The mechanism of action of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- is not well understood, but it is believed to involve the formation of covalent bonds with target molecules. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- contains a highly reactive imidoester group that can react with nucleophiles such as amino groups and sulfhydryl groups. The resulting covalent bond is stable and irreversible, allowing for the labeling or cross-linking of target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- are not well studied, as it is primarily used as a research tool rather than a therapeutic agent. However, Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has been shown to be non-toxic to cells at concentrations used in labeling and cross-linking experiments. It is also stable in a variety of biological conditions, making it a useful tool for studying biomolecules in vivo.
实验室实验的优点和局限性
The advantages of using Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- in lab experiments include its versatility, stability, and ease of use. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- can be easily synthesized and purified, and it can be used to label or cross-link a wide variety of biomolecules. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- is also stable in a variety of biological conditions, allowing for its use in vivo. However, the limitations of using Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- include its reactivity, which can lead to non-specific labeling or cross-linking, and its potential toxicity at high concentrations.
未来方向
There are many future directions for the use of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- in scientific research. One area of interest is the development of new labeling and cross-linking strategies using Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-, such as the introduction of new reactive groups onto the Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- scaffold. Another area of interest is the application of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- in the study of protein-protein interactions and protein-DNA interactions, as well as its use in the synthesis of complex organic molecules. Overall, Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- is a versatile and useful compound that has many potential applications in scientific research.
合成方法
The synthesis of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- involves the reaction of 3-phenylpropylamine with phenylacetonitrile in the presence of a catalyst such as sodium methoxide or sodium hydride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-. The yield of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学研究应用
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has been widely used in scientific research as a labeling reagent for proteins, nucleic acids, and other biomolecules. It can be used to introduce a fluorescent or biotinylated tag onto a target molecule, allowing for its detection and purification. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has also been used as a cross-linking agent to study protein-protein interactions and protein-DNA interactions. In addition, Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has been used as a reactive intermediate in organic synthesis, allowing for the synthesis of complex molecules.
属性
CAS 编号 |
108014-42-2 |
|---|---|
产品名称 |
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- |
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC 名称 |
1-phenyl-2-(3-phenylpropyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-18-17(22)20(15-11-5-2-6-12-15)19(16)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,18,21,22) |
InChI 键 |
ATELVPFSVIWZSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN2C(=O)NC(=O)N2C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CCCN2C(=O)NC(=O)N2C3=CC=CC=C3 |
其他 CAS 编号 |
108014-42-2 |
同义词 |
1-Phenyl-3-(3-phenylpropyl)bicarbamimide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





